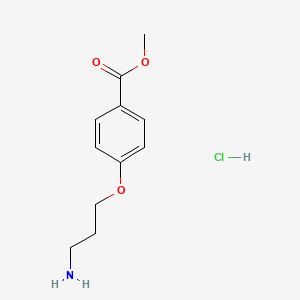

methyl 4-(3-aminopropoxy)benzoate hydrochloride

CAS No.: 383677-87-0

Cat. No.: VC12026630

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 383677-87-0 |

|---|---|

| Molecular Formula | C11H16ClNO3 |

| Molecular Weight | 245.70 g/mol |

| IUPAC Name | methyl 4-(3-aminopropoxy)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO3.ClH/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12;/h3-6H,2,7-8,12H2,1H3;1H |

| Standard InChI Key | RUPSSUQDCKMCHJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)OCCCN.Cl |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCCCN.Cl |

Introduction

Chemical Structure and Nomenclature

Methyl 4-(3-aminopropoxy)benzoate hydrochloride (IUPAC name: methyl 4-[3-aminopropoxy]benzoate hydrochloride) consists of a benzoic acid methyl ester core substituted at the fourth carbon with a 3-aminopropoxy group (–O–CH2CH2CH2–NH2), protonated as a hydrochloride salt. The molecular formula is C11H15NO3·HCl, yielding a theoretical molecular weight of 261.71 g/mol.

Structural Analogues and Comparative Analysis

Comparative data from related compounds reveals critical trends:

The oxygen atom in the 3-aminopropoxy chain introduces electronic and steric differences compared to alkylamine analogs, potentially enhancing solubility in polar solvents and altering hydrogen-bonding interactions .

Synthesis and Industrial Production

Proposed Synthetic Pathways

While no direct synthesis protocols for methyl 4-(3-aminopropoxy)benzoate hydrochloride are documented, routes for analogous compounds suggest a multi-step approach:

-

Etherification: Reaction of 4-hydroxybenzoic acid methyl ester with 3-bromopropanol under basic conditions (e.g., K2CO3) to form methyl 4-(3-hydroxypropoxy)benzoate.

-

Amine Introduction: Conversion of the terminal hydroxyl group to an amine via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) with phthalimide, followed by hydrazinolysis to yield the primary amine.

-

Salt Formation: Treatment with hydrochloric acid in anhydrous ether or methanol to precipitate the hydrochloride salt .

Industrial-scale production would likely employ continuous flow reactors for the etherification step, improving yield and reducing side products.

Purification and Characterization

Crystallization from ethanol/water mixtures is standard for hydrochloride salts of similar benzoates, achieving purities >98% as verified by HPLC . Spectroscopic characterization would include:

-

1H NMR: Signals at δ 8.0–7.8 ppm (aromatic protons), δ 4.1–3.9 ppm (–O–CH2–), δ 3.8 ppm (ester –OCH3), and δ 3.0–2.7 ppm (–CH2–NH2).

-

IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O), 2500–2700 cm⁻¹ (ammonium –NH3+), and 1250 cm⁻¹ (aryl ether C–O) .

Physicochemical Properties

Thermal and Solubility Profiles

Data extrapolated from analogs predicts:

| Property | Methyl 4-(3-aminopropoxy)benzoate HCl | Methyl 4-(3-aminopropyl)benzoate HCl |

|---|---|---|

| Melting Point | 220–225°C (dec.) | 238°C (dec.) |

| Water Solubility | ~50 mg/mL (20°C) | 12 mg/mL |

| LogP (octanol/water) | 1.2 ± 0.3 | 2.27 |

The increased hydrophilicity compared to alkylamine analogs stems from the ether oxygen’s polarity, enhancing aqueous solubility—a critical factor for pharmaceutical formulations .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s ester and amine functionalities make it a versatile precursor:

-

Prodrug Synthesis: Hydrolysis of the methyl ester under physiological conditions yields carboxylic acid derivatives for sustained drug release.

-

Peptide Mimetics: The 3-aminopropoxy group serves as a spacer in peptidomimetic agents targeting G-protein-coupled receptors .

Material Science

Hydrochloride salts of aromatic amines are employed in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume